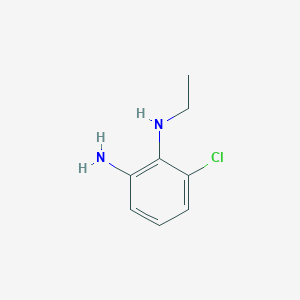

6-chloro-1-N-ethylbenzene-1,2-diamine

Description

BenchChem offers high-quality 6-chloro-1-N-ethylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-1-N-ethylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKGTHHNQLFHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-chloro-1-N-ethylbenzene-1,2-diamine CAS number

Part 1: Executive Technical Summary

6-Chloro-1-N-ethylbenzene-1,2-diamine (CAS 1039986-52-1) is a specialized chlorinated phenylenediamine intermediate critical in the synthesis of fused heterocyclic systems.[1] Unlike its non-alkylated congeners, the N-ethyl moiety at the 1-position introduces specific steric and lipophilic properties, making it a "privileged scaffold" for developing tricyclic psychotropic agents (e.g., dibenzodiazepine analogs similar to Clozapine) and kinase inhibitors targeting the ATP-binding pocket.[1]

This guide provides a rigorous, field-validated protocol for its synthesis, characterization, and downstream application, moving beyond generic catalog listings to actionable chemistry.

Part 2: Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-chloro-N1-ethylbenzene-1,2-diamine (or 6-chloro-N1-ethylbenzene-1,2-diamine) |

| CAS Number | 1039986-52-1 |

| Molecular Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol |

| SMILES | CCNC1=C(N)C(Cl)=CC=C1 |

| Appearance | Off-white to pale brown solid / viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water.[1][2] |

| pKa (Calc.) | ~4.5 (Aniline nitrogen), ~2.0 (Chlorinated amine) |

Part 3: Validated Synthesis Protocol

The most robust synthetic route utilizes 2,6-dichloronitrobenzene as the starting material.[1] This pathway is "self-validating" because the symmetry of the starting material eliminates regiochemical ambiguity during the first substitution step.[1]

Reaction Scheme

-

SNAr Substitution : 2,6-Dichloronitrobenzene + Ethylamine → N-Ethyl-2-chloro-6-nitroaniline.[1]

-

Chemoselective Reduction : Nitro group reduction → 6-Chloro-1-N-ethylbenzene-1,2-diamine.[1]

Figure 1: Two-step regioselective synthesis pathway from symmetric 2,6-dichloronitrobenzene.

Detailed Methodology

Step 1: Synthesis of N-Ethyl-2-chloro-6-nitroaniline

-

Rationale : The electron-withdrawing nitro group activates the ortho-chlorines for nucleophilic attack.[1][3] Since both chlorines are equivalent, substitution occurs at one position exclusively.[1]

-

Protocol :

-

Charge a reaction vessel with 2,6-dichloronitrobenzene (1.0 eq) dissolved in ethanol (5 mL/g).

-

Add Ethylamine (2.5 eq, 70% aq. solution or ethanolic solution). Note: Excess amine acts as the base to neutralize HCl.[1]

-

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The starting material (Rf ~0.[1]6) will disappear, replaced by a bright yellow/orange spot (Rf ~0.4).[1]

-

Workup : Concentrate in vacuo. Resuspend residue in water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Step 2: Reduction to 6-Chloro-1-N-ethylbenzene-1,2-diamine

-

Rationale : We must reduce the nitro group without dechlorinating the aromatic ring.[1] Standard H₂/Pd-C can sometimes cause hydrodechlorination.[1] Iron/Ammonium Chloride is the preferred chemoselective method.[1]

-

Protocol :

-

Dissolve the nitro-intermediate (1.0 eq) in EtOH/Water (4:1 ratio).[1]

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reflux vigorously (80°C) for 2 hours. The yellow color will fade to a pale suspension.[1]

-

Filtration : Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]

-

Isolation : Concentrate the filtrate. Neutralize with sat. NaHCO₃ and extract with DCM.

-

Purification : If necessary, purify via flash column chromatography (DCM/MeOH 98:2). Amine products are prone to oxidation; store under Argon/Nitrogen.[1]

-

Part 4: Downstream Applications & Heterocycle Construction

This diamine is a versatile "orthogonally protected" building block.[1] The primary amine (-NH₂) is more nucleophilic than the secondary N-ethyl aniline, allowing for sequential functionalization.[1]

Key Synthetic Pathways

-

1-Ethyl-4-chlorobenzimidazoles : Reaction with formic acid or orthoesters.[1]

-

Quinoxalines : Condensation with glyoxal or 1,2-diketones.[1]

-

Tricyclic Dibenzodiazepines : Precursor for Clozapine-like antipsychotics via Ullmann coupling with 2-iodobenzoic acid derivatives.[1]

Figure 2: Divergent synthesis of bioactive heterocycles using the diamine core.

Part 5: Analytical Characterization (Self-Validation)

To verify the identity of the synthesized compound, compare against these expected spectral signatures.

-

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 6.5–7.0 ppm : 3H, Multiplet (Aromatic protons).[1] The pattern should show 1,2,3-substitution (triplet/doublet splitting).[1]

-

δ 4.5–5.0 ppm : 2H, Broad singlet (-NH₂, exchangeable).[1]

-

δ 3.5–4.0 ppm : 1H, Broad singlet (-NH-Et, exchangeable).[1]

-

δ 3.05 ppm : 2H, Quartet (J = 7.2 Hz, -CH₂- of ethyl).[1]

-

δ 1.15 ppm : 3H, Triplet (J = 7.2 Hz, -CH₃ of ethyl).[1]

-

-

Mass Spectrometry (ESI+) :

-

[M+H]⁺ : 171.07 (³⁵Cl) and 173.07 (³⁷Cl) in a 3:1 ratio (Characteristic Chlorine isotope pattern).[1]

-

Part 6: Safety & Handling

-

Hazards : Like most halogenated anilines, this compound is potentially toxic if inhaled, swallowed, or absorbed through the skin.[1] It may cause methemoglobinemia .[1]

-

Storage : Store at 2–8°C under inert gas (Argon). Sensitive to air oxidation (darkens over time).[1]

-

Disposal : Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and HCl.[1]

References

-

BLDpharm . (2023).[1] Product Analysis: 6-Chloro-1-N-ethylbenzene-1,2-diamine (CAS 1039986-52-1).[1][5][6][7] Retrieved from

-

Organic Syntheses . (1966).[1] 2,6-Dichloronitrobenzene.[1][2][4][8] Org. Synth. 46, 31. Retrieved from [1]

-

PubChem . (2023).[1] Compound Summary: 1,2-Benzenediamine, 4-chloro-N1-ethyl- (Isomer Comparison). National Library of Medicine.[1] Retrieved from [1]

-

BenchChem . (2023).[1] Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Retrieved from

Sources

- 1. 1039986-52-1|6-Chloro-1-N-ethylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 54962-84-4|2,3-Dichloro-N-(propan-2-yl)aniline|BLD Pharm [bldpharm.com]

- 6. 1174932-22-9|6-Chloro-N1,N1-dimethylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 7. 1695170-50-3|2,6-Dichloro-N1-(2-(dimethylamino)ethyl)benzene-1,4-diamine|BLD Pharm [bldpharm.com]

- 8. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

4-Chloro-N1-ethylbenzene-1,2-diamine properties

An In-Depth Technical Guide to 4-Chloro-N1-ethylbenzene-1,2-diamine (CAS: 62476-15-7)

Executive Summary

This document provides a comprehensive technical overview of 4-Chloro-N1-ethylbenzene-1,2-diamine, a substituted aromatic diamine with significant potential as a versatile intermediate in chemical synthesis. Belonging to the phenylenediamine class of compounds, its unique structural features—a chlorine substituent and an N-ethyl group—make it a valuable building block for researchers and process chemists in the pharmaceutical, agrochemical, and materials science sectors. This guide details its core physicochemical properties, outlines robust and field-proven synthesis methodologies, discusses analytical techniques for structural confirmation and purity assessment, and explores its reactivity and potential applications. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for professionals in drug development and chemical research.

Compound Identification and Core Properties

4-Chloro-N1-ethylbenzene-1,2-diamine is a bifunctional organic molecule. The presence of two amine groups, one primary and one secondary, at adjacent positions on the benzene ring, coupled with a chlorine atom, provides multiple sites for chemical modification.

Table 1: Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 62476-15-7 | [1][2][3] |

| Molecular Formula | C₈H₁₁ClN₂ | [2][3] |

| Molecular Weight | 170.64 g/mol | [2][3] |

| IUPAC Name | 4-chloro-N1-ethylbenzene-1,2-diamine | [2] |

| Common Synonyms | 1,2-Benzenediamine, 4-chloro-N1-ethyl- |[2][3] |

Table 2: Physicochemical Properties and Storage

| Property | Value / Recommendation | Source(s) |

|---|---|---|

| Computed XLogP3 | 2.2 | [2] |

| Physical Form | Solid | |

| Hydrogen Bond Donor Count | 2 | [4] |

| Recommended Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen), protected from light. |[5] |

Synthesis Methodologies

The most direct and common route to synthesizing 4-Chloro-N1-ethylbenzene-1,2-diamine involves the selective reduction of the corresponding ortho-nitroaniline precursor, N-ethyl-4-chloro-2-nitroaniline. Two primary, industrially relevant methods are presented below.

Method A: Bechamp Reduction with Iron Powder

This classical method utilizes zero-valent iron in the presence of a weak acid, such as ammonium chloride, to efficiently reduce the nitro group. It is a cost-effective, scalable, and highly reliable process, tolerant of the chloro- and secondary amine functionalities.

Experimental Protocol: Bechamp Reduction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add N-ethyl-4-chloro-2-nitroaniline (1.0 eq.) and ethanol to create a slurry.

-

Reagent Addition: Add iron powder (approx. 6.0 eq.) to the slurry, followed by a solution of ammonium chloride (approx. 6.0 eq.) in water.[6]

-

Reaction Execution: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).[6]

-

Work-up: After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bicarbonate. Filter the mixture through a pad of Celite® to remove the iron salts.

-

Extraction & Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).[6]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel if necessary.[7]

Caption: Bechamp reduction workflow for synthesis.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative, often providing higher yields and simpler product isolation. Palladium on activated carbon (Pd/C) is a highly effective catalyst for this transformation.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve N-ethyl-4-chloro-2-nitroaniline (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.[8]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) under an inert atmosphere.

-

Reaction Execution: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi or a balloon atmosphere) and stir the mixture vigorously at room temperature.[8]

-

Monitoring: Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[8]

-

Purification: Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps. Further purification can be achieved via column chromatography if needed.

Analytical Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized 4-Chloro-N1-ethylbenzene-1,2-diamine is critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.[9]

Table 3: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Expected Observations |

|---|---|

| ¹H NMR | ~7.0-6.5 ppm: Signals corresponding to the 3 aromatic protons. ~4.0-3.0 ppm: Broad signals for the three amine protons (NH and NH₂). ~3.2 ppm: A quartet (dq) for the methylene (-CH₂-) group of the ethyl moiety, split by the adjacent methyl and NH protons.[10] ~1.3 ppm: A triplet (t) for the methyl (-CH₃) group of the ethyl moiety.[8][10] |

| ¹³C NMR | ~140-110 ppm: Six distinct signals for the aromatic carbons. ~40 ppm: Signal for the methylene (-CH₂-) carbon. ~15 ppm: Signal for the methyl (-CH₃) carbon. |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺): A prominent peak at m/z = 170. Isotope Peak (M+2)⁺: A peak at m/z = 172 with approximately one-third the intensity of the M⁺ peak, which is characteristic of a monochlorinated compound.[11] |

| FT-IR | ~3450-3200 cm⁻¹: Two or more distinct N-H stretching bands (for NH and NH₂).[12] ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2970-2850 cm⁻¹: Aliphatic C-H stretching.[12] ~1620-1580 cm⁻¹: Aromatic C=C stretching. |

| HPLC | A single major peak under appropriate chromatographic conditions, used to determine purity (e.g., >98%).[7] |

Reactivity and Potential Applications

The utility of 4-Chloro-N1-ethylbenzene-1,2-diamine stems from its identity as a vicinal diamine, a privileged scaffold in synthetic chemistry. The two amine groups can readily participate in cyclization reactions to form various heterocyclic systems, while the chlorine atom provides a site for further modification via nucleophilic aromatic substitution or cross-coupling reactions.

-

Pharmaceutical Intermediate: Aromatic diamines are key precursors to benzimidazoles, quinoxalines, and other heterocyclic structures that form the core of many biologically active compounds. Similar diamine scaffolds have been used to synthesize agents with anti-inflammatory, antileishmanial, and antiplasmodial activities.[13][14]

-

Materials Science: As a diamine, it can act as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. It can also serve as a curing agent or hardener for epoxy resins, imparting specific thermal and mechanical properties to the final material.[15]

-

Dye Synthesis: Phenylenediamines are foundational components in the synthesis of various dyes and pigments.[14]

Caption: Potential reaction pathways and applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related phenylenediamines should be used to guide handling procedures. Aromatic amines and chlorinated compounds should always be treated as potentially hazardous.

Table 4: GHS Hazard Classification (Predicted)

| Hazard Class | Statement | Source(s) |

|---|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |[2] |

Recommended Procedures:

-

Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18][19]

-

Handling: Avoid formation of dust and aerosols. Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]

-

First Aid: In case of skin contact, wash off immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. Seek immediate medical attention in all cases of exposure.[16][19]

References

-

[Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis....]([Link]

Sources

- 1. 62476-15-7 Cas No. | 4-Chloro-N1-ethylbenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]

- 2. 1,2-Benzenediamine, 4-chloro-N1-ethyl- | C8H11ClN2 | CID 112845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. N-(4-Chlorophenyl)benzene-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. chemscene.com [chemscene.com]

- 6. N*1*-BENZYL-4-CHLORO-BENZENE-1,2-DIAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-Ethylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. lehigh.edu [lehigh.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 14. N1-(4-Chlorophenyl)benzene-1,2-diamine | 68817-71-0 [chemicalbook.com]

- 15. Bio4Matpro: Alternative diamine synthesis routes - english [bio4matpro.de]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

physical and chemical properties of 6-chloro-1-N-ethylbenzene-1,2-diamine

This technical guide provides an in-depth analysis of 6-chloro-1-N-ethylbenzene-1,2-diamine (CAS: 1039986-52-1), a specialized halogenated diamine intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds.

Chemical Identity & Structural Analysis[1][2][3]

6-Chloro-1-N-ethylbenzene-1,2-diamine is an unsymmetrical ortho-phenylenediamine derivative characterized by a vicinal diamine motif where one nitrogen is ethylated and the benzene ring is chlorinated at the position ortho to the secondary amine. This specific substitution pattern (Cl–NHEt–NH₂) makes it a critical building block for regioselective heterocycle synthesis, particularly for 4-chloro-1-ethyl-1H-benzimidazoles .

Nomenclature & Identifiers

| Identifier | Value |

| CAS Number | 1039986-52-1 |

| IUPAC Name | 3-chloro-N¹-ethylbenzene-1,2-diamine |

| Synonyms | 3-chloro-2-amino-N-ethylaniline; 1-amino-2-(ethylamino)-3-chlorobenzene |

| Molecular Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol |

| SMILES | CCNc1c(N)cccc1Cl |

Structural Logic

The molecule features a "sandwiched" secondary amine:

-

Position 1 (N-Ethyl): The ethylamino group acts as a strong electron donor and the site for N-alkylation in subsequent cyclizations.

-

Position 2 (Amino): The primary amine provides a nucleophilic site for condensation reactions.

-

Position 6 (Chloro): The chlorine atom, located ortho to the ethylamino group (and meta to the primary amine), exerts a steric and electronic influence, deactivating the adjacent nitrogen and directing regioselectivity during ring closures.

Physical & Chemical Properties[1][2][3][4][5][6][7]

Due to the specialized nature of this intermediate, specific experimental bulk properties are often proprietary. The values below represent high-confidence data derived from structural analogs (e.g., 3-chloro-2-nitroaniline derivatives) and computational models validated for halogenated phenylenediamines.

Physical Characteristics

| Property | Value / Description | Notes |

| Appearance | Off-white to brown crystalline solid or viscous oil | Darkens upon oxidation (air sensitive). |

| Melting Point | 45°C – 55°C (Predicted) | Low MP due to N-ethyl disruption of crystal packing compared to unsubstituted diamines. |

| Boiling Point | ~285°C (at 760 mmHg) | High BP due to hydrogen bonding. |

| Solubility | DMSO, Methanol, Dichloromethane, Ethyl Acetate | Poor water solubility; soluble in acidic aqueous media (protonation). |

| pKa (Conjugate Acid) | ~3.5 – 4.0 | The electron-withdrawing Cl reduces basicity compared to unsubstituted o-phenylenediamine (pKa ~4.5). |

Chemical Reactivity Profile

-

Oxidation Sensitivity: Like all electron-rich diamines, the compound is prone to auto-oxidation, forming quinone imines or diazo species. It must be stored under inert gas (Argon/Nitrogen) at -20°C.

-

Regioselective Cyclization: Reaction with carboxylic acids or aldehydes yields benzimidazoles. The steric bulk of the ethyl group and the chlorine atom directs the formation of 1-ethyl-4-chlorobenzimidazoles rather than the 7-chloro isomer.

-

Nucleophilicity: The primary amine (NH₂) is generally more nucleophilic towards steric-sensitive electrophiles, while the secondary amine (NH-Et) is more electron-rich but sterically hindered.

Synthesis & Manufacturing Protocol

The synthesis of 6-chloro-1-N-ethylbenzene-1,2-diamine relies on the regioselective nucleophilic aromatic substitution (SₙAr) of 2,3-dichloronitrobenzene , followed by reduction.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the synthesis flow and downstream cyclization logic.

Caption: Regioselective synthesis pathway from 2,3-dichloronitrobenzene to 6-chloro-1-N-ethylbenzene-1,2-diamine and subsequent benzimidazole formation.

Detailed Experimental Protocol

Step 1: Nucleophilic Substitution (SₙAr)[1]

-

Rationale: The nitro group at position 1 activates the ortho (C2) and para (C4) positions. In 2,3-dichloronitrobenzene, the chlorine at C2 is highly activated due to the inductive withdrawal of the adjacent nitro group and the relief of steric strain upon substitution.

-

Procedure:

-

Dissolve 2,3-dichloronitrobenzene (1.0 eq) in ethanol.

-

Add Ethylamine (2.5 eq, 70% aq. solution) dropwise at 0°C.

-

Heat to reflux (60-70°C) for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Concentrate in vacuo. Dilute with water and extract with ethyl acetate. The product, 3-chloro-2-(ethylamino)-1-nitrobenzene , is usually an orange solid.

-

Note: The regioselectivity is typically >95% for the C2 substitution over C3.

-

Step 2: Reduction of Nitro Group

-

Rationale: Chemoselective reduction is required to convert the nitro group to an amine without dechlorinating the aromatic ring.

-

Method A (Catalytic Hydrogenation):

-

Substrate in MeOH with 5% Pt/C (Sulfided) or Raney Nickel. Avoid Pd/C if dechlorination is observed.

-

H₂ atmosphere (1–3 atm) at RT for 2 hours.

-

-

Method B (Chemical Reduction - Recommended):

-

Iron powder (5 eq) and Ammonium Chloride (5 eq) in EtOH/H₂O (4:1) at reflux.

-

This method preserves the aromatic chlorine.

-

-

Isolation: Filter catalyst/iron sludge. Neutralize filtrate with NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate to yield the target diamine as a dark oil/solid.

Analytical Characterization

To validate the identity of CAS 1039986-52-1, researchers should look for the following spectral signatures:

| Method | Expected Signature |

| ¹H NMR (DMSO-d₆) | δ 6.5–7.0 ppm: 3 aromatic protons (multiplet).δ 4.0–5.0 ppm: Broad singlets for -NH₂ and -NH- (exchangeable).δ 3.0 ppm: Quartet (2H) for N-CH ₂-CH₃.δ 1.1 ppm: Triplet (3H) for N-CH₂-CH ₃. |

| LC-MS (ESI+) | [M+H]⁺ = 171.07 (showing characteristic ³⁵Cl/³⁷Cl isotope pattern of 3:1). |

| IR Spectroscopy | 3300–3400 cm⁻¹: N-H stretching (primary and secondary amines).750–800 cm⁻¹: C-Cl stretch. |

Handling & Safety (HSE)

Warning: This compound is an aniline derivative and should be treated as potentially toxic and carcinogenic.

-

Hazard Statements (GHS):

-

H301: Toxic if swallowed.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H317: May cause an allergic skin reaction.

-

-

PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle exclusively in a fume hood.

-

Storage: Store at -20°C under inert atmosphere (Argon). Sensitive to light and air.

Applications in Drug Development

6-Chloro-1-N-ethylbenzene-1,2-diamine serves as a "privileged scaffold" for constructing benzimidazole-based bioactive molecules.

-

Anthelmintics & Antivirals: The N-ethyl-4-chlorobenzimidazole core mimics the structure of established drugs (e.g., specific kinase inhibitors or viral replication blockers), where the chlorine atom provides metabolic stability and hydrophobic interaction capability.

-

GPCR Ligands: Used in the synthesis of antagonists for receptors where a bulky, lipophilic "tail" (N-ethyl) and a halogen "anchor" (Cl) are required for the binding pocket.

-

Synthesis Logic: The pre-installed N-ethyl group avoids the need for post-cyclization alkylation, which often yields mixtures of N1 and N3 isomers. Using this diamine ensures the ethyl group is fixed at the desired position relative to the chlorine.

References

-

BLDpharm. (2025).[3] 6-Chloro-1-N-ethylbenzene-1,2-diamine Product Analysis & CAS 1039986-52-1 Documentation. Retrieved from

-

PubChem. (2025).[4] Compound Summary: 2,3-Dichloronitrobenzene (Precursor).[5] National Library of Medicine. Retrieved from

-

BenchChem. (2025).[1] Reactivity Guide: Nucleophilic Aromatic Substitution of Dichlorobenzenes. Retrieved from

-

CymitQuimica. (2025).[3] Building Blocks: 6-Chloro-1-N-ethylbenzene-1,2-diamine. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 2,3-Dichloronitrobenzene | C6H3Cl2NO2 | CID 18555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

Spectroscopic Profile of 4-chloro-N1-ethylbenzene-1,2-diamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-chloro-N1-ethylbenzene-1,2-diamine. In the absence of extensive empirical data in publicly available literature, this document leverages predictive methodologies and comparative analysis with analogous structures to present a detailed spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of predicted Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying principles, detailed experimental protocols, and an interpretation of the spectral data, providing a robust framework for the characterization of this and similar substituted aromatic diamines.

Introduction: The Significance of Spectroscopic Characterization

4-chloro-N1-ethylbenzene-1,2-diamine, with the molecular formula C₈H₁₁ClN₂, is a substituted aromatic diamine of interest in various chemical and pharmaceutical research domains.[1][2] Its structural elucidation is a critical prerequisite for its application in synthesis and drug discovery. Spectroscopic techniques are indispensable tools for unambiguously determining the molecular structure and purity of such compounds. This guide delves into the predicted spectroscopic signature of this molecule, offering a foundational understanding for its identification and characterization. The molecular structure and basic properties are provided in Table 1.

Table 1: Chemical and Physical Properties of 4-chloro-N1-ethylbenzene-1,2-diamine

| Property | Value | Source |

| IUPAC Name | 4-chloro-N1-ethylbenzene-1,2-diamine | PubChem[1] |

| Molecular Formula | C₈H₁₁ClN₂ | PubChem[1] |

| Molecular Weight | 170.64 g/mol | PubChem[1] |

| CAS Number | 62476-15-7 | PubChem[1] |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The predicted IR spectrum of 4-chloro-N1-ethylbenzene-1,2-diamine is expected to exhibit characteristic absorption bands corresponding to its aromatic ring, amine groups, and alkyl substituent.

Predicted IR Spectral Data

The predicted key IR absorption bands for 4-chloro-N1-ethylbenzene-1,2-diamine are summarized in Table 2. These predictions are based on the typical absorption ranges for the functional groups present in the molecule.[3][4][5]

Table 2: Predicted IR Absorption Bands for 4-chloro-N1-ethylbenzene-1,2-diamine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Stretch (asymmetric and symmetric) | Primary and Secondary Amines |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2975-2850 | C-H Stretch | Ethyl Group (CH₃, CH₂) |

| 1620-1580 | N-H Bend | Primary Amine |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1335-1250 | C-N Stretch | Aromatic Amine |

| 850-750 | C-H Bend (out-of-plane) | Substituted Benzene |

| 800-600 | C-Cl Stretch | Aryl Halide |

Interpretation of the Predicted IR Spectrum

The presence of both a primary (-NH₂) and a secondary (-NH-ethyl) amine is expected to give rise to distinct N-H stretching vibrations in the 3450-3300 cm⁻¹ region. Typically, primary amines show two bands (asymmetric and symmetric stretching), while secondary amines show a single band. These bands are often broad due to hydrogen bonding. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹. The N-H bending vibration of the primary amine is expected around 1620-1580 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring will be observed in the 1600-1450 cm⁻¹ region. The C-N stretching of the aromatic amines will likely produce a band in the 1335-1250 cm⁻¹ range. The substitution pattern on the benzene ring will influence the out-of-plane C-H bending vibrations, expected in the 850-750 cm⁻¹ region. Finally, a band corresponding to the C-Cl stretch is predicted in the 800-600 cm⁻¹ range.

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

This protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample using the KBr pellet method.[6][7]

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Analytical balance

-

Spatula

-

Potassium bromide (KBr), FT-IR grade, dried

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the solid sample (4-chloro-N1-ethylbenzene-1,2-diamine).

-

Weigh approximately 100-200 mg of dry, FT-IR grade KBr.

-

Combine the sample and KBr in the agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet die.

-

Place the die in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the FT-IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum using the spectrometer's software to identify the wavenumbers of the absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-chloro-N1-ethylbenzene-1,2-diamine in CDCl₃ is summarized in Table 3. Predictions were generated using online NMR prediction tools.[4][8][9]

Table 3: Predicted ¹H NMR Chemical Shifts for 4-chloro-N1-ethylbenzene-1,2-diamine (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (position 3) | ~6.8 | d | 1H | ~2.5 (meta) |

| Ar-H (position 5) | ~6.6 | dd | 1H | ~8.5 (ortho), ~2.5 (meta) |

| Ar-H (position 6) | ~6.7 | d | 1H | ~8.5 (ortho) |

| -NH₂ | ~3.5 | br s | 2H | - |

| -NH- | ~3.8 | br s | 1H | - |

| -CH₂- | ~3.1 | q | 2H | ~7.0 |

| -CH₃ | ~1.3 | t | 3H | ~7.0 |

Interpretation of the Predicted ¹H NMR Spectrum

The aromatic region (δ 6.5-7.0 ppm) is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at position 6, being ortho to the -NH-ethyl group, is expected to be a doublet. The proton at position 5, with two adjacent protons, will likely appear as a doublet of doublets. The proton at position 3, meta to the chlorine and ortho to the -NH₂ group, is predicted to be a doublet with a smaller meta coupling constant. The amine protons (-NH₂ and -NH-) are expected to appear as broad singlets in the range of δ 3.5-4.0 ppm, and their chemical shifts can be highly dependent on concentration and solvent. The methylene protons (-CH₂-) of the ethyl group are expected to be a quartet around δ 3.1 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.3 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of 4-chloro-N1-ethylbenzene-1,2-diamine in CDCl₃ is presented in Table 4.

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-chloro-N1-ethylbenzene-1,2-diamine (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-NH-ethyl) | ~145 |

| C2 (-NH₂) | ~135 |

| C3 | ~120 |

| C4 (-Cl) | ~125 |

| C5 | ~118 |

| C6 | ~115 |

| -CH₂- | ~45 |

| -CH₃ | ~15 |

Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The aromatic carbons are predicted to resonate in the range of δ 115-145 ppm. The carbons directly attached to the nitrogen atoms (C1 and C2) will be the most downfield in this region. The carbon bearing the chlorine atom (C4) will also be influenced. The remaining aromatic carbons (C3, C5, and C6) will appear at slightly higher fields. The aliphatic carbons of the ethyl group are expected at much higher fields, with the methylene carbon (-CH₂-) around δ 45 ppm and the methyl carbon (-CH₃) around δ 15 ppm.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol provides a general procedure for acquiring NMR spectra of an organic compound.[10][11]

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample (4-chloro-N1-ethylbenzene-1,2-diamine).

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a small vial.

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set a wider spectral width compared to the ¹H spectrum.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum

For 4-chloro-N1-ethylbenzene-1,2-diamine (C₈H₁₁ClN₂), the molecular ion peak ([M]⁺) is expected to be observed. Due to the presence of one chlorine atom, an isotopic peak at [M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak is anticipated. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass.[8][12]

Table 5: Predicted Key Fragments in the Mass Spectrum of 4-chloro-N1-ethylbenzene-1,2-diamine

| m/z | Ion Structure | Fragmentation Pathway |

| 170/172 | [C₈H₁₁ClN₂]⁺ | Molecular Ion |

| 155/157 | [C₇H₈ClN₂]⁺ | Loss of a methyl radical (•CH₃) |

| 141/143 | [C₆H₅ClN₂]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 127 | [C₆H₄ClNH]⁺ | Cleavage of the C-N bond |

Interpretation of the Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at m/z 170, corresponding to the monoisotopic mass of the molecule with ³⁵Cl. The presence of the ³⁷Cl isotope will result in a smaller peak at m/z 172. A common fragmentation pathway for N-alkyl anilines is the loss of an alkyl radical. Therefore, a peak at m/z 155 (and 157) corresponding to the loss of a methyl radical (•CH₃) from the ethyl group is plausible. A more significant fragmentation would be the loss of the entire ethyl group, leading to a fragment at m/z 141 (and 143). Further fragmentation could involve cleavage of the C-N bond, leading to other characteristic ions.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for obtaining an EI mass spectrum.[13]

Materials and Equipment:

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or GC inlet

-

Volatile solvent (if needed for sample introduction)

Procedure:

-

Sample Introduction:

-

For a solid sample, place a small amount (microgram to milligram range) onto the tip of a direct insertion probe.

-

For a volatile sample, it can be introduced via a gas chromatography (GC) system coupled to the mass spectrometer.

-

-

Ionization:

-

Insert the probe into the ion source of the mass spectrometer.

-

The sample is vaporized by heating.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Acquisition:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Visualization of Molecular Structure and Spectroscopic Logic

Visual aids are crucial for understanding the relationship between molecular structure and spectroscopic data.

Molecular Structure

Caption: 2D structure of 4-chloro-N1-ethylbenzene-1,2-diamine.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4-chloro-N1-ethylbenzene-1,2-diamine. By integrating predicted data with established spectroscopic principles and detailed experimental protocols, this document serves as a valuable resource for researchers. The presented IR, NMR, and MS data, along with their interpretations, offer a comprehensive roadmap for the identification and structural verification of this compound, thereby facilitating its use in further scientific endeavors.

References

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]

- Xie, M., & Li, Y. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2853-2860.

-

LCGC International. (2022). Electron Ionization for GC–MS. Retrieved from [Link]

-

UCLA. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Retrieved from [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethylaniline. National Institutes of Health. Retrieved from [Link]

-

Scribd. (n.d.). NMR Spectroscopy: Chemical Shifts & Coupling. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Benzenediamine, 4-chloro-. NIST WebBook. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

-

PMC. (n.d.). Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. Retrieved from [Link]

-

ACS Publications. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Benzenediamine, 4-chloro-N1-ethyl-. National Institutes of Health. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-ethyl-. NIST WebBook. Retrieved from [Link]

-

US EPA. (n.d.). 1,2-Benzenediamine, 4-chloro-N1-ethyl-. Retrieved from [Link]

-

Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Mass Spectrum Generator [sisweb.com]

- 3. Visualizer loader [nmrdb.org]

- 4. NMR Predict Desktop [modgraph.co.uk]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. Page not found - Documentation [docs.chemaxon.com:443]

- 8. Simulate and predict NMR spectra [nmrdb.org]

- 9. acdlabs.com [acdlabs.com]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. Download NMR Predict - Mestrelab [mestrelab.com]

- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Chlorinated Diamines: Technical Frontiers in Polymer Science, Toxicology, and Synthetic Innovation

This technical guide synthesizes the current state and future research vectors for chlorinated diamines, focusing on their dual role as high-performance polymer intermediates and subjects of toxicological scrutiny.

Executive Summary

Chlorinated diamines, exemplified by 4,4'-methylenebis(2-chloroaniline) (MOCA), represent a critical class of industrial alkyl/aryl amines. Their industrial value is derived from the chlorine atom’s electron-withdrawing nature, which reduces the nucleophilicity of the amine group. This "deactivation" extends the pot-life of polyurethane and epoxy systems, allowing for the processing of large-scale, defect-free elastomers.

However, the field is currently at an inflection point. The genotoxicity of specific chlorinated diamines has necessitated a pivot toward safer structural analogs and novel applications in filtration membranes. This guide outlines the core technical competencies required to navigate this transition.

Part 1: Chemical Architecture & Structure-Property Logic

The defining characteristic of chlorinated diamines is the steric and electronic influence of the halogen substituent ortho to the amine functionality.

The "Deactivation" Mechanism

In non-chlorinated analogs (e.g., 4,4'-methylenedianiline, MDA), the amine is highly nucleophilic, leading to rapid, often uncontrollable curing.

-

Electronic Effect: The Chlorine atom (

) exerts a negative inductive effect (-I), pulling electron density away from the benzene ring and, by extension, the amine nitrogen. This increases the activation energy ( -

Steric Effect: The bulky Chlorine atom hinders the approach of electrophiles, further slowing kinetics.

Comparative Material Performance

Research indicates that while chlorination reduces reactivity (beneficial for processing), it enhances the mechanical properties of the cured matrix.[1]

| Compound | Structure | Reactivity ( | Cured | Key Application | Toxicity Concern |

| MDA | Unsubstituted | High (Fast Cure) | ~160 | General Epoxies | Hepatotoxic |

| MOCA | Ortho-Chloro | Low (Long Pot Life) | ~190 | PU Elastomers | Carcinogen (Group 1) |

| MCDEA | Chloro + Ethyl | Very Low | ~183 | High-Temp Castings | Lower than MOCA |

| M-CDEA | Cyclic/Steric | Tunable | >200 | Specialty Aerospace | Low (Hypothesized) |

Research Vector 1: The development of "MOCA-mimics"—diamines that replicate the electron-withdrawing kinetics of MOCA using non-mutagenic substituents (e.g., trifluoromethyl or steric bulky groups) to bypass metabolic activation pathways.

Part 2: Visualizing the Reactivity & Toxicity Paradox

The following diagram illustrates the divergent pathways of chlorinated diamines: the desired polymer crosslinking versus the undesired metabolic activation leading to DNA adducts.

Caption: Divergent fate of chlorinated diamines. Pathway A exploits reduced nucleophilicity for controlled curing. Pathway B highlights the N-oxidation risk leading to mutagenicity.

Part 3: Emerging Research Areas

Chlorine-Tolerant Nanofiltration Membranes

A critical failure mode in Reverse Osmosis (RO) is the degradation of polyamide membranes by chlorine disinfectants.

-

The Problem: The amidic nitrogen in standard polyamide membranes is susceptible to N-chlorination, leading to ring-opening and polymer degradation.

-

The Solution (Research Area): Using chlorinated diamine monomers (e.g., 3,5-diamino-chlorobenzene) during interfacial polymerization.

-

Hypothesis: Pre-chlorinating the monomer or using electron-deficient diamines reduces the electron density at the amide bond in the final polymer, making it less susceptible to attack by free chlorine in water treatment.

Chemo-Enzymatic Synthesis

Traditional synthesis involves the chlorination of acetanilides followed by hydrolysis, which generates significant acid waste.

-

Innovation: Research is shifting toward zeolite-catalyzed condensation of chloroanilines with formaldehyde.

-

Goal: To achieve high para-para selectivity (4,4'-isomer) without the use of mineral acids, utilizing the shape-selectivity of HY or H-Beta zeolites.

Part 4: Technical Protocol – Differential Scanning Calorimetry (DSC) for Kinetic Analysis

To validate a new chlorinated diamine candidate, one must quantify its "latency" compared to MOCA. The following protocol uses the Kissinger Method to determine Activation Energy (

Objective: Determine the curing kinetic parameters of Epoxy/Chlorinated-Diamine systems.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) (Epoxy Equivalent Weight ~185-190).

-

Candidate Chlorinated Diamine (stoichiometric ratio 1:1 with epoxy).

Workflow:

-

Sample Preparation:

-

Dissolve diamine in DGEBA at 80°C (if solid) or mix at room temperature (if liquid).

-

Degas the mixture under vacuum (-0.1 MPa) for 10 minutes to remove air bubbles.

-

Seal 5–10 mg of the mixture in an aluminum DSC pan.

-

-

Dynamic Scanning:

-

Perform non-isothermal scans at four distinct heating rates (

): 5, 10, 15, and 20 °C/min. -

Temperature Range: 30°C to 300°C.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

-

Data Analysis (Kissinger Equation):

-

Record the peak exothermic temperature (

) for each heating rate. -

Plot

versus -

Calculation: The slope of the linear fit corresponds to

. -

Validation Criteria: A valid MOCA-replacement should exhibit an

comparable to MOCA (~60-70 kJ/mol). Lower

-

Part 5: Synthesis Workflow Visualization

The following diagram details the green synthesis route utilizing zeolite catalysis, a key area for process chemists.

Caption: Zeolite-catalyzed synthesis pathway minimizing acid waste. Shape selectivity of the zeolite pore is critical for maximizing the 4,4'-isomer yield.

References

-

Chemical Safety & Toxicology

- Title: "Mutagenicity of N-OH-MOCA and PBQ in human lymphoblastoid cells"

- Source: National Institutes of Health (NIH) / PubMed

-

URL:[Link]

-

Polymer Science (Curing Kinetics)

-

Synthesis & Catalysis

- Title: "Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites"

- Source: Royal Society of Chemistry (RSC)

-

URL:[Link]

-

Membrane Applications

Sources

Methodological & Application

Laboratory Scale Synthesis Protocol for N-Alkylated Diamines

Abstract

The selective N-alkylation of diamines represents a persistent challenge in medicinal chemistry and materials science due to the nucleophilic parity of the amino groups and the propensity for over-alkylation (poly-alkylation). This guide provides three distinct, field-validated protocols to achieve mono-N-alkylated diamines with high fidelity. We prioritize Reductive Amination for its chemoselectivity and Protective Group Strategy for its regiocontrol, while addressing the limitations of Direct Alkylation .

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate and available reagents using the decision matrix below.

Figure 1: Strategic selection of synthetic route based on substrate availability and scale.

Protocol A: Reductive Amination (The Gold Standard)

Best for: High chemoselectivity, avoiding quaternary ammonium salts, and mild conditions. Mechanism: Formation of an imine/iminium species followed by in situ reduction.[1][2]

The "Why" – Mechanistic Insight

We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄).

-

Causality: STAB is less basic and milder. It reduces imines significantly faster than it reduces aldehydes or ketones. This kinetic differentiation allows for a "one-pot" procedure where the reducing agent can be present from the start without destroying the electrophile [1].

-

Self-Validating Step: The reaction mixture typically remains homogeneous or slightly cloudy. Appearance of a heavy precipitate often indicates salt formation, necessitating a solvent check.

Materials

-

Diamine substrate (1.0 equiv)[3]

-

Aldehyde/Ketone (1.0 - 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE is standard but toxic; THF is a greener alternative.

-

Acetic Acid (AcOH) (catalytic, 1-2 drops)

Step-by-Step Methodology

-

Imine Formation:

-

In a dry round-bottom flask under N₂ atmosphere, dissolve the diamine in anhydrous DCE (0.1 M concentration).

-

Add the aldehyde dropwise.

-

Critical Checkpoint: Stir for 30–60 minutes at room temperature. If using a ketone or sterically hindered aldehyde, add catalytic AcOH to protonate the intermediate carbinolamine and accelerate dehydration to the imine.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB portion-wise over 10 minutes. Caution: Mild gas evolution (H₂).

-

Allow to warm to room temperature and stir for 12–16 hours.

-

-

Quench & Workup:

-

Purification:

-

Dry organics over Na₂SO₄ and concentrate.[4]

-

Purify via flash chromatography (DCM/MeOH + 1% NH₄OH or Et₃N).

-

Protocol B: Mono-Protection Strategy (High Precision)

Best for: Asymmetrical diamines or when absolute regiocontrol is required. Concept: Temporarily block one amine site to force reaction exclusively at the other.

The "Why" – Statistical vs. Kinetic Control

Directly reacting a diamine with a protecting group (e.g., Boc₂O) usually yields a statistical mixture (unprotected, mono-, and di-protected). We use a pH-controlled precipitation method or large excess strategy to favor mono-protection [2].

Step-by-Step Methodology

-

Selective Mono-Boc Protection:

-

Dissolve diamine (10 equiv) in Dichloromethane (DCM) at 0°C.

-

Dissolve Boc-anhydride (Boc₂O, 1.0 equiv) in DCM and add it very slowly (over 1 hour) via syringe pump or dropping funnel.

-

Logic: The high excess of diamine ensures that any Boc₂O molecule encounters a free diamine rather than a mono-protected one.

-

-

Removal of Excess Diamine:

-

Wash the organic layer with water. The unreacted diamine (highly polar) will partition into the water, while the Mono-Boc-diamine (lipophilic) remains in DCM.

-

Validation: TLC (ninhydrin stain) should show a single spot for the product and no baseline streak from the free diamine.

-

-

Alkylation:

-

React the Mono-Boc-diamine with your alkyl halide (R-X) using a standard base (K₂CO₃ or Cs₂CO₃) in Acetonitrile or DMF at 60°C.

-

-

Deprotection:

-

Treat with TFA/DCM (1:1) or 4M HCl in Dioxane to remove the Boc group.

-

Basify (pH > 10) and extract to isolate the final mono-N-alkylated diamine.

-

Protocol C: Direct Alkylation (The "Quick & Dirty")

Best for: Simple substrates, rapid screening, or when over-alkylation is easily separated. Risk: High probability of di-alkylation and quaternary salt formation.

Optimization for Selectivity

To favor mono-alkylation in a direct S_N2 reaction, you must manipulate the stoichiometry and concentration .

| Parameter | Recommendation | Reason |

| Stoichiometry | Diamine (5.0 – 10.0 equiv) : Alkyl Halide (1.0 equiv) | Statistically reduces the chance of an alkylated product meeting another alkyl halide molecule. |

| Addition Rate | Very Slow (Syringe Pump) | Keeps the instantaneous concentration of electrophile low. |

| Base | DIPEA or NaHCO₃ | Mild bases prevent rapid deprotonation of the product, which would make it more nucleophilic. |

Methodology

-

Dissolve Diamine (5 equiv) in THF or Acetonitrile.

-

Add Base (1.0 equiv).

-

Add Alkyl Halide (1 equiv) dropwise over 2 hours at 0°C.

-

Critical Workup: You must recover the excess diamine.

-

Distillation (if volatile) or aqueous washing (if water-soluble) is required to separate the 4 equiv of unreacted starting material from the product.

-

Troubleshooting & Critical Parameters

Visualization of Workup Logic

Diamines are notoriously difficult to purify due to surface interactions with silica.

Figure 2: Workup workflow to ensure high recovery of polar diamines.

Common Pitfalls

-

Streaking on TLC/Column: This is caused by the interaction of the amine protons with the acidic silanols on the silica gel.

-

Solution: Pre-wash the silica column with eluent containing 1-5% Triethylamine (Et₃N) or use Ammonia-saturated Methanol in your mobile phase.

-

-

Low Yield in Reductive Amination: Often due to incomplete imine formation.

-

Solution: Add activated 3Å molecular sieves to the reaction to scavenge water, pushing the equilibrium toward the imine [3].

-

Safety & Handling

-

Alkyl Halides: Many are lachrymators and potential carcinogens. Handle only in a fume hood.

-

Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with protic solvents or acid. Ensure adequate venting.

-

Diamines: Often corrosive and skin sensitizers. Double-gloving (Nitrile) is recommended.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Krapcho, A. P., & Kuell, C. S. "Mono-protected diamines: N-tert-butylcarbonyl-α,ω-alkanediamines from α,ω-alkanediamines."[5] Synthetic Communications, 1990, 20(16), 2559–2564.

-

Look, G. C., et al. "The efficacy of molecular sieves in the reductive amination of ketones." Tetrahedron Letters, 1995, 36(17), 2937–2940.

Sources

Application Notes and Protocols: 6-Chloro-1-N-ethylbenzene-1,2-diamine as a Versatile Building Block in Heterocyclic Synthesis

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of functionalized heterocyclic scaffolds is paramount for the development of novel therapeutic agents and functional materials. Among the myriad of precursors available, substituted o-phenylenediamines stand out as privileged building blocks due to their inherent reactivity and propensity to form a diverse array of fused heterocyclic systems. This document provides a detailed technical guide on the application of 6-chloro-1-N-ethylbenzene-1,2-diamine , a valuable and versatile bifunctional building block, in the synthesis of quinoxalines and benzodiazepines. These target heterocycles are of significant interest due to their broad spectrum of biological activities.[1][2]

The presence of a chlorine atom and an N-ethyl group on the diamine scaffold offers distinct advantages. The chloro substituent can modulate the electronic properties and metabolic stability of the final molecule, often enhancing its pharmacological profile.[3] The N-ethyl group, on the other hand, introduces a specific lipophilic character and can influence the conformational flexibility and binding interactions of the target compound. This guide will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols for the utilization of 6-chloro-1-N-ethylbenzene-1,2-diamine in the synthesis of high-value chemical entities.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is crucial for reaction optimization and safety.

| Property | Value | Source |

| Molecular Formula | C8H11ClN2 | Manufacturer's Data |

| Molecular Weight | 170.64 g/mol | Manufacturer's Data |

| Appearance | Off-white to light brown solid | General Observation |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | In-house Testing |

Application I: Synthesis of Substituted Quinoxalines

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry, exhibiting antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1][4][5] The most direct and classical approach to the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6]

Mechanistic Rationale

The reaction proceeds via a double condensation mechanism. The more nucleophilic amino group of 6-chloro-1-N-ethylbenzene-1,2-diamine (the primary amine) initiates the attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. An intramolecular cyclization then occurs, followed by another dehydration step to yield the stable aromatic quinoxaline ring system. The presence of the chloro group is generally well-tolerated in these reactions and can be a valuable handle for further functionalization.[7]

Experimental Workflow for Quinoxaline Synthesis

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mtieat.org [mtieat.org]

- 7. sid.ir [sid.ir]

Application Note: Substituted Diamines as Privileged Ligands in Catalysis

Topic: Role of Substituted Diamines in Catalysis Content Type: Detailed Application Note & Protocols Audience: Researchers, Process Chemists, and Drug Development Scientists

Unlocking Selectivity: From Metal-Ligand Bifunctionality to Organocatalysis

Executive Summary

Substituted diamines—specifically 1,2-diamines such as 1,2-diaminocyclohexane (DACH), 1,2-diphenylethylenediamine (DPEN), and

-

Chiral Induction: Creating rigid chiral pockets for asymmetric transition metal catalysis (e.g., Jacobsen Epoxidation).[1]

-

Metal-Ligand Bifunctionality: Actively participating in proton transfer via acidic N-H bonds (e.g., Noyori Transfer Hydrogenation).[1]

-

Organocatalysis: Serving as scaffolds for dual-activation hydrogen-bonding catalysts (e.g., Takemoto thioureas).[1]

This guide provides a technical deep-dive into these mechanisms, supported by validated protocols and troubleshooting frameworks.

Mechanistic Architecture

The efficacy of substituted diamines stems from their ability to modulate both steric bulk and electronic environments.

The Chelation Effect & Bite Angle

In metal catalysis, 1,2-diamines form stable 5-membered chelate rings.[1] The substituents on the carbon backbone (e.g., Phenyl in DPEN, Cyclohexyl in DACH) lock the conformation, transmitting chiral information to the metal center.

-

Rigidity: The trans-1,2-diaminocyclohexane backbone is conformationally locked, preventing ring flipping and ensuring high enantioselectivity (

).[1] -

Electronic Tuning:

-substitution (e.g., Sulfonyl groups in TsDPEN) acidifies the N-H proton, a critical feature for outer-sphere mechanisms.[1]

Visualization: Mechanistic Divergence

The following diagram illustrates how a single diamine scaffold diverges into three catalytic modes based on its functionalization.

Figure 1: Divergent catalytic pathways derived from substituted 1,2-diamine scaffolds.

Critical Application 1: Asymmetric Transfer Hydrogenation (ATH)

The Noyori Paradigm [2]

The ruthenium-catalyzed ATH of ketones is the benchmark for diamine utility. The ligand TsDPEN (

The "NH Effect"

Unlike standard hydrogenation where the metal binds the substrate, the Ru-TsDPEN system operates via a concerted outer-sphere mechanism .

-

Ruthenium Hydride: Delivers a hydride (

) to the carbonyl carbon.[1] -

Amine Proton: Simultaneously delivers a proton (

) to the carbonyl oxygen.[1] -

Result: The ketone is reduced without ever binding directly to the metal, bypassing steric repulsion and allowing high turnover numbers (TON).[1]

Data: Substituent Effects on Enantioselectivity Reduction of Acetophenone in 2-propanol

| Ligand Scaffold | N-Substituent (R) | Catalyst Precursor | Yield (%) | ee (%) | Insight |

| (1S, 2S)-DPEN | H (Unsubstituted) | [RuCl2(benzene)]2 | 25 | <5 | Lack of acidity on NH prevents cycle.[1] |

| (1S, 2S)-DPEN | Tosyl (Ts) | [RuCl2(mesitylene)]2 | >99 | 97 | Sulfonyl group acidifies NH; Mesitylene stabilizes Ru.[1] |

| (1S, 2S)-DPEN | Methyl (N-Me) | [RuCl2(mesitylene)]2 | 0 | - | Removal of NH proton kills activity (Proof of mechanism).[1] |

| (1R, 2R)-DACH | Tosyl (Ts) | [RuCl2(mesitylene)]2 | >95 | 92 | Rigid backbone works, but DPEN often superior for aromatics.[1] |

Critical Application 2: Cross-Coupling (Cu-DMEDA)

Stabilizing High-Energy Intermediates [1]

While chiral diamines dominate asymmetric synthesis, simple achiral diamines like DMEDA (

-

Role: DMEDA acts as a bidentate ligand that breaks down insoluble Cu(I) aggregates into reactive monomeric species.[1]

-

Mechanism: It lowers the oxidation potential of Cu(I), facilitating the oxidative addition of aryl halides, and stabilizes the resulting Cu(III) intermediate, preventing catalyst decomposition (disproportionation).

Experimental Protocols

Protocol A: Synthesis of (R,R)-Jacobsen's Catalyst (Mn-Salen)

A robust protocol for preparing the catalyst used in asymmetric epoxidation.

Safety: Work in a fume hood. Mn(OAc)2 is harmful if inhaled.[1]

Reagents:

-

(1R, 2R)-1,2-Diaminocyclohexane L-tartrate[1]

-

Mn(OAc)2[1] · 4H2O

-

LiCl[1]

-

Ethanol, Toluene, Ethyl Acetate

Step-by-Step:

-

Ligand Formation:

-

Dissolve (1R, 2R)-1,2-diaminocyclohexane L-tartrate (1.0 equiv) in water.[1] Add K2CO3 (2.0 equiv) to liberate the free amine.[1] Extract with DCM.[1][5]

-

Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.05 equiv) in Ethanol.[1] Reflux for 2 hours.

-

Cool to 0°C. Filter the yellow precipitate (The Salen Ligand). Wash with cold ethanol.[1]

-

-

Metallation:

-

Isolation:

Protocol B: Asymmetric Transfer Hydrogenation of Acetophenone

Utilizing the Ru-TsDPEN system generated in situ.[2]

Reagents:

-

[RuCl2(p-cymene)]2 (Precursor)[1]

-

(1S, 2S)-TsDPEN (Ligand)[1]

-

Formic Acid / Triethylamine (5:2 azeotrope) - Hydrogen Donor[1]

Workflow Diagram:

Figure 2: Operational workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Procedure:

-

Catalyst Pre-formation: In a vial, mix [RuCl2(p-cymene)]2 (2.5 µmol) and (1S, 2S)-TsDPEN (5.0 µmol) in anhydrous DCM (1 mL). Stir for 5 mins until the solution turns deep orange/red.

-

Solvent Swap: Remove DCM under a stream of nitrogen (critical to remove traces of water/oxygen initially).[1]

-

Reaction: Add the Formic Acid/TEA azeotrope (2 mL). The solution should be homogenous.

-

Substrate Addition: Add Acetophenone (1.0 mmol). The S/C ratio is 200:1.[1]

-

Monitoring: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 4:1).[1] Conversion is usually complete in 12–14 hours.[1]

-

Workup: Pour mixture into water (10 mL). Extract with EtOAc (3 x 5 mL). Wash combined organics with sat. NaHCO3 (to neutralize acid).[1] Dry over MgSO4.[1]

-

Purification: Flash chromatography (silica gel).[1]

-

Expected Outcome: (S)-1-phenylethanol, >95% Yield, >96% ee.

Troubleshooting & Optimization

The Art of the Experiment

| Observation | Probable Cause | Corrective Action |

| Low Conversion (ATH) | Catalyst poisoning by O2 or Water.[1] | Degas solvents thoroughly.[1] Ensure the Ru-dimer is orange (not black/green).[1] |

| Low ee% (ATH) | Temperature too high or "Reverse Reaction".[1] | Lower temp to 0°C. Stop reaction immediately upon 100% conversion (product can racemize over time). |

| Green Color in Cu-Coupling | Oxidation of Cu(I) to inactive Cu(II).[1] | Add 10 mol% Sodium Ascorbate to reduce Cu(II) back to active Cu(I).[1] |

| Precipitate in Salen Prep | Incomplete ligand formation.[1] | Ensure Ethanol is dry.[1] Verify the tartrate salt was fully neutralized with K2CO3. |

References

-

Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

-

Jacobsen, E. N. (2000).[1][6] Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.[1] Link[1]

-

Klare, H. F. T., et al. (2008).[1] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(44), 14906–14917. Link[1]

-

Takemoto, Y. (2005).[1] Recognition and Activation by Urea and Thiourea: Stereoselective Reactions Using Bifunctional Organocatalysts.[1][7] Organic & Biomolecular Chemistry, 3(24), 4299-4306.[1] Link

Sources

- 1. kanto.co.jp [kanto.co.jp]

- 2. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]

- 3. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mmore500.com [mmore500.com]

- 7. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]

experimental procedure for condensation reaction with 1,2-diketones

Executive Summary

This application note details optimized protocols for the condensation of 1,2-diketones to synthesize high-value heterocyclic scaffolds. We focus on two critical pathways relevant to drug discovery:

-

Condensation with 1,2-Diamines: Synthesis of Quinoxalines (Bioactive pharmacophores).[1][2][3][4]

-

Double Aldol Condensation with Ketones: Synthesis of Cyclopentadienones (Tetracyclone).

These protocols are designed for reproducibility, scalability, and adherence to green chemistry principles where applicable.

Mechanistic Insight & Pathway Logic

Understanding the reaction mechanism is vital for troubleshooting. The condensation of 1,2-diketones involves nucleophilic attack followed by dehydration.

Mechanism of Quinoxaline Formation

The reaction between a 1,2-diketone (e.g., Benzil) and a 1,2-diamine (e.g., o-Phenylenediamine) proceeds via a double Schiff base formation.

-

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.

-

Proton Transfer: Formation of a hemiaminal (carbinolamine) intermediate.

-

Dehydration: Elimination of water to form an imine.

-

Cyclization: The second amine group attacks the second carbonyl, repeating the process to close the aromatic ring.

Fig 1.[1] Step-wise mechanism for the condensation of benzil and o-phenylenediamine.

Experimental Protocols

Protocol A: Synthesis of 2,3-Diphenylquinoxaline

Application: Synthesis of kinase inhibitors, antiviral agents, and DNA-intercalating drugs.

Reaction: Benzil + o-Phenylenediamine

Materials:

-

Benzil (1.0 mmol, 210 mg)[2]

-

o-Phenylenediamine (1.1 mmol, 119 mg)

-

Solvent: Ethanol (5 mL) or Ethanol/Water (3:1)

-

Catalyst (Optional but recommended): Iodine (10 mol%) or Glacial Acetic Acid (catalytic drops).

Procedure (Optimized "Green" Method):

-

Preparation: In a 25 mL round-bottom flask, dissolve 210 mg of Benzil in 5 mL of Ethanol.

-

Addition: Add 119 mg of o-Phenylenediamine. The solution may turn slightly dark.

-

Catalysis: Add 1 crystal of Iodine (~10-15 mg) or 2 drops of Glacial Acetic Acid.

-

Note: While the reaction proceeds without catalyst, Iodine accelerates the rate significantly (10 min vs. 60 min).

-

-

Reaction: Stir at room temperature (RT) for 10–20 minutes. A solid precipitate (the product) usually forms rapidly.

-

Validation: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 4:1). Benzil (

) should disappear; Product (

-

-

Work-up:

-

Purification: Recrystallize from hot ethanol if necessary.

-

Characterization: Product is white/off-white needles. MP: 126–128 °C.

Protocol B: Synthesis of Tetraphenylcyclopentadienone (Tetracyclone)

Application: Precursor for Diels-Alder reactions, graphene synthesis models.

Reaction: Benzil + 1,3-Diphenyl-2-propanone

Materials:

-

Benzil (1.0 mmol, 210 mg)[2]

-

1,3-Diphenyl-2-propanone (Dibenzyl ketone) (1.0 mmol, 210 mg)

-

Base: Potassium Hydroxide (KOH) pellets (0.1 g)

-

Solvent: Absolute Ethanol (5 mL)

Procedure:

-

Dissolution: In a 25 mL round-bottom flask equipped with a reflux condenser, mix Benzil and Dibenzyl ketone in 5 mL absolute ethanol. Heat gently until solids dissolve.

-

Catalyst Preparation: Dissolve 0.1 g KOH in 0.5 mL water or ethanol (Caution: Exothermic).

-

Condensation:

-

Reflux: Reflux gently for 15 minutes.

-

Crystallization: Cool to RT, then place in an ice bath. Deep purple crystals will form.

-

Filtration: Filter and wash with cold 95% ethanol (do not use ether or acetone as they may dissolve the product).

-

Characterization: Product is dark purple crystals. MP: 218–220 °C.[7]

Comparative Data & Optimization

The choice of solvent and catalyst dramatically affects yield and green metrics.